Cas no 1721-51-3 (D-alpha-Tocotrienol)

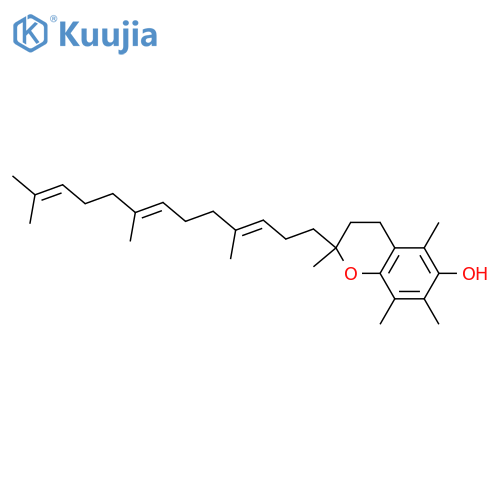

D-alpha-Tocotrienol structure

商品名:D-alpha-Tocotrienol

D-alpha-Tocotrienol 化学的及び物理的性質

名前と識別子

-

- 2H-1-Benzopyran-6-ol,3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrien-1-yl)-

- D-α-Tocotrienol

- Alpha-Tocotrienol

- 2,5,7,8-Tetramethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatri en-1-yl]-6-chromanol

- 3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrienyl)-2H-1-benzopyran-6-ol

- (2R)-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]chroman-6-ol

- A-Tocotrienol

- 1721-51-3

- 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrienyl)-, [R-(E,E)]-

- ALPHA-TOCOTRIENOL [WHO-DD]

- AS-78670

- 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrienyl)-, (R-(E,E))-

- 58864-81-6

- Tocotrienol, alpha

- alpha-Tocotrienol, analytical standard

- CS-0105636

- HY-129459

- D-alpha-Tocotrienol, analytical reference material

- SR-01000946263

- (2R,3'E,7'E)-.ALPHA.-TOCOTRIENOL

- LMPR02020054

- NS00125196

- .ALPHA.-TOCOTRIENOL [MI]

- B6LXL1832Y

- SR-01000946263-1

- MFCD11045308

- J-010798

- UNII-B6LXL1832Y

- zeta1-Tocopherol

- DTXSID901019976

- D-

- (2R)-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl]-3,4-dihydro-2H-chromen-6-ol

- SCHEMBL242672

- 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrienyl]-, (2R)- (9CI)

- 2R,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl]-3,4-dihydro-2H-chromen-6-ol

- (2R)-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol

- D-alpha-Tocotrienol

- (2R)-2,5,7,8-Tetramethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl)chroman-6-ol

- 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-((3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrienyl)-, (2R)-

- AKOS027326801

- (R)-.ALPHA.-TOCOTRIENOL

- delta-alpha-tocotrienol

- alpha-Tocotrienol [MI]

- (2R,3'E,7'E)-alpha-Tocotrienol

- D-ALPHA TOCOTRIENOL

- D-.ALPHA.-TOCOTRIENOL

- Tocotrienol, 5,7,8-trimethyl

- VITAMIN E (ALPHA-TOCOTRIENOL)

- SCHEMBL16430461

- CHEMBL120276

- HMS3650C04

- Q171833

- (R)-alpha-Tocotrienol

- alpha -Tocotrienol

- 2H-1-benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrienyl]-, (2R)-

- CHEBI:33270

- NCGC00253538-02

- D-a-Tocotrienol (Rice) (>75%)

- .alpha.-Tocotrienol

- (2R)-2,5,7,8-tetramethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl)-3,4-dihydro-2H-chromen-6-ol

- (2R)-2,5,7,8-Tetramethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl)-3,4-dihydro-2H-1-benzopyran-6-ol

- CHEBI:33235

- DA-68906

- (R)-a-Tocotrienol

- 2R,5,7,8-tetramethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl)-3,4-dihydro-2H-chromen-6-ol

- (2R)-2,5,7,8-tetramethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol

- DTXCID101477835

- (2R)-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl]-3,4-dihydro-2H-1-benzopyran-6-ol

-

- インチ: InChI=1S/C29H44O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h12,14,16,30H,9-11,13,15,17-19H2,1-8H3/b21-14+,22-16+

- InChIKey: RZFHLOLGZPDCHJ-KTWAZNHYSA-N

- ほほえんだ: CC1(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C)CCC2C(C)=C(O)C(C)=C(C)C=2O1

計算された属性

- せいみつぶんしりょう: 424.33400

- どういたいしつりょう: 424.334

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 31

- 回転可能化学結合数: 9

- 複雑さ: 654

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 2

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5A^2

- 疎水性パラメータ計算基準値(XlogP): 9.3

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 0.96

- ふってん: 541.7°Cat760mmHg

- フラッシュポイント: 222.3°C

- 屈折率: 1.522

- PSA: 29.46000

- LogP: 8.60050

D-alpha-Tocotrienol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Larodan | 60-1011-5-10mg |

alpha-Tocotrienol |

1721-51-3 | >98% | 10mg |

€345.00 | 2025-03-07 | |

| TRC | D014528-2.5mg |

D-alpha-Tocotrienol |

1721-51-3 | 2.5mg |

$402.00 | 2023-05-18 | ||

| Larodan | 60-1011-4-5mg |

alpha-Tocotrienol |

1721-51-3 | >98% | 5mg |

€213.00 | 2025-03-07 | |

| A2B Chem LLC | AD43510-10mg |

D-α-Tocotrienol |

1721-51-3 | >98% | 10mg |

$600.00 | 2024-04-20 | |

| TRC | D014528-5mg |

D-alpha-Tocotrienol |

1721-51-3 | 5mg |

$689.00 | 2023-05-18 | ||

| Larodan | 60-1011-7-25mg |

alpha-Tocotrienol |

1721-51-3 | >98% | 25mg |

€496.00 | 2025-03-07 | |

| TRC | D014528-1mg |

D-alpha-Tocotrienol |

1721-51-3 | 1mg |

$92.00 | 2023-05-18 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | T0452-10MG |

D-alpha-Tocotrienol |

1721-51-3 | 75% | 10mg |

¥3194.59 | 2023-09-13 | |

| A2B Chem LLC | AD43510-25mg |

D-α-Tocotrienol |

1721-51-3 | >98% | 25mg |

$775.00 | 2024-04-20 | |

| A2B Chem LLC | AD43510-5mg |

D-α-Tocotrienol |

1721-51-3 | >98% | 5mg |

$447.00 | 2024-04-20 |

D-alpha-Tocotrienol 関連文献

-

1. Chromenylation of 2-naphthol and alkylhydroquinones: short syntheses of (2RS,4′R,8′R)-α-tocopherol (vitamin E) and (2RS,4′R,8′R)-β-tocopherolJoan O. Asgill,Leslie Crombie,Donald A. Whiting J. Chem. Soc. Chem. Commun. 1978 59

-

Lakshimipriya Sethuram,John Thomas,Amitava Mukherjee,Natarajan Chandrasekaran Nanoscale Adv. 2022 4 2367

-

A. A. Christie,Anne C. Dean,Barbara A. Millburn Analyst 1973 98 161

-

Lu Zhao,Yavuz Yagiz,Changmou Xu,Jiang Lu,Soonkyu Chung,Maurice R. Marshall Food Funct. 2015 6 2293

-

Samuel V. Mussi,Vladimir P. Torchilin J. Mater. Chem. B 2013 1 5201

1721-51-3 (D-alpha-Tocotrienol) 関連製品

- 25612-59-3(δ-Tocotrienol)

- 490-23-3(β-Tocotrienol)

- 13027-26-4(δ-Tocopherol Acetate)

- 14101-61-2(γ-Tocotrienol)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:1721-51-3)D-ALPHA-(P)-生育三烯酚

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ